Acrylic acid is produced from various feedstocks, including propylene, glycerol, and biomass-derived materials. It falls under the category of organic compounds and is classified as a monomer, which can polymerize to form polyacrylic acid and its derivatives. The global production of acrylic acid has been increasing due to its wide applications in industries such as adhesives, paints, coatings, and textiles.
Several methods exist for synthesizing acrylic acid, including:
The choice of catalyst, reaction conditions (temperature and pressure), and the purity of feedstocks significantly influence the efficiency and yield of acrylic acid synthesis. For instance, using a supported palladium catalyst can enhance the reaction rate under mild conditions .
Acrylic acid has a simple molecular structure characterized by its double bond between the first two carbon atoms and a carboxylic group at the end:
The structural formula can be represented as:
Acrylic acid participates in various chemical reactions including:
The reactivity of acrylic acid stems from its double bond, making it susceptible to electrophilic addition reactions. The carboxylic group also allows for various derivatizations.
The mechanism of action for acrylic acid primarily revolves around its ability to undergo polymerization reactions where free radicals initiate the process. The general steps include:
The polymerization process can be represented by the following reaction:
These properties make acrylic acid suitable for various applications in different fields.
Acrylic acid serves numerous applications across industries:
The industrial production of acrylic acid initially relied on acetylene-based Reppe chemistry, developed by German chemist Walter Reppe in the 1940s. This process involved the nickel-catalyzed hydrocarboxylation of acetylene under high pressures (10–50 atm) of carbon monoxide and water, yielding acrylic acid with stoichiometric nickel carbonyl as a catalyst [1] [4]:$$\ce{HC≡CH + CO + H2O ->[{Ni(CO)4}][{40-50°C}] CH2=CHCOOH}$$
Table 1: Reppe Chemistry Process Parameters
Component | Conditions | Role |
---|---|---|
Acetylene | High-purity gas | Feedstock |
Nickel carbonyl | Stoichiometric quantities | Catalyst |
Carbon monoxide | 10-50 atm pressure | Reactant |
Temperature | 40-50°C | Reaction control |
Despite high selectivity (~90%), the process was economically and environmentally constrained by acetylene’s instability, nickel carbonyl’s extreme toxicity, and high-pressure reactor costs [1] [3]. By the 1970s, the hydrolysis of acrylonitrile emerged as an alternative route. Acrylonitrile—derived from propylene ammoxidation—was hydrolyzed under acidic or basic conditions to acrylic acid [1] [3]:$$\ce{CH2=CHCN + 2H2O + 1/2H2SO4 → CH2=CHCOOH + 1/2(NH4)2SO4}$$This method generated substantial ammonium sulfate waste (up to 1.7 tons per ton of acrylic acid), complicating disposal and reducing viability [1]. Both routes were largely abandoned by the 1980s due to these limitations.
Propylene oxidation became the dominant commercial method after 1970, offering lower feedstock costs and higher efficiency. This two-step catalytic oxidation process converts propylene to acrolein and subsequently to acrylic acid using mixed-metal oxide catalysts [5] [8]:
Table 2: Commercial Catalysts for Propylene Oxidation
Reaction Step | Catalyst System | Support | Selectivity (%) | Lifetime (years) |
---|---|---|---|---|
Acrolein synthesis | Bi₂O₃·MoO₃ | SiO₂ or Al₂O₃ | 85-90 | 3-4 |
Acrylic acid synthesis | MoO₃-V₂O₅-WO₃ | TiO₂ or SiC | 92-95 | 5-6 |
Modern plants employ multitubular fixed-bed reactors with precise temperature control to manage the exothermic reactions. Steam dilutes propylene (4–8 vol%) to suppress combustion and enhance selectivity [5] [8]. Post-reaction, acrylic acid is quenched in water, extracted with solvents (e.g., diphenyl ether), and purified via distillation columns to achieve >99.5% ester-grade purity. Process optimizations—such as gas recycling and dedimerization of acrylic acid dimers—have reduced production costs to ~$1,500/ton [8]. This method now accounts for >90% of global production (~8 million tons/year) [1] [3].
Sustainability initiatives have spurred research into biomass-based routes to replace fossil-derived propylene. Two pathways show significant promise:
Furfural Oxidation and Cross-MetathesisFurfural—derived from hemicellulose in agricultural waste—can be oxidized to fumaric acid or directly decarboxylated to acrylic acid. A hybrid approach involves:
3-Hydroxypropionic Acid (3-HP) DehydrationMetabolically engineered microorganisms convert glucose or glycerol to 3-HP, which is dehydrated to acrylic acid:$$\ce{HOCH2CH2COOH ->[{-H2O}][{Acid Catalyst}] CH2=CHCOOH}$$Key advances include:
Table 3: Biomass-Derived Acrylic Acid Pathways Comparison
Pathway | Feedstock | Key Catalyst | Yield (%) | Current Status |
---|---|---|---|---|
Fumaric acid metathesis | Glucose | Ruthenium alkylidenes | 80 | Pilot scale |
3-HP dehydration | Glycerol | SiO₂-TiO₂ | 75 | Lab scale |
Furfural decarboxylation | Corncobs | CaO-ZnO | 65 | Bench scale |
While these pathways are not yet cost-competitive with propylene oxidation (estimated 20–30% higher production costs), they reduce CO₂ emissions by 50–70% and align with circular economy goals [6] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: